molecular formula C39H68O5 B14804608 [(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

[(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

Cat. No.: B14804608
M. Wt: 617.0 g/mol
InChI Key: MQGBAQLIFKSMEM-RXEVFICSSA-N
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Description

[(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the esterification with octadeca-9,12-dienoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways. Its ability to interact with biological membranes and proteins makes it a subject of interest in the study of cell biology and biochemistry.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored for its anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of [(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate involves its interaction with cellular membranes and proteins. The compound’s hydrophobic and hydrophilic regions allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with specific proteins, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of double bonds and hydroxyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C39H68O5

Molecular Weight

617.0 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+/t37-/m0/s1

InChI Key

MQGBAQLIFKSMEM-RXEVFICSSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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